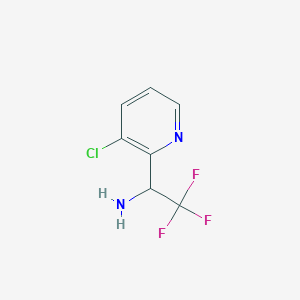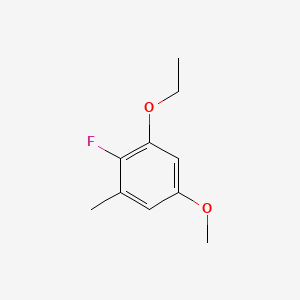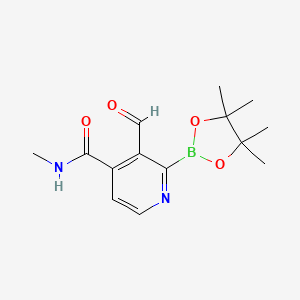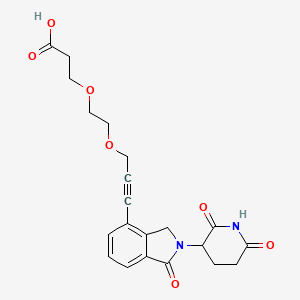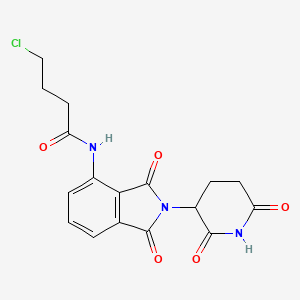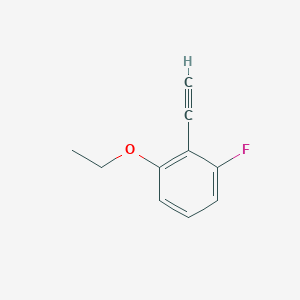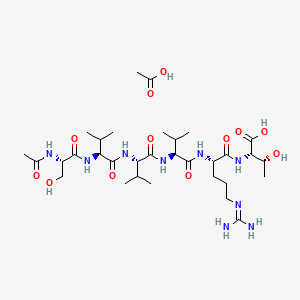![molecular formula C21H27ClN2O3 B14769550 Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a methylpentanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride typically involves multiple steps. One common method starts with the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form an intermediate product. This intermediate is then reacted with methyl 4-methylpentanoate under controlled conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the optimization of reaction kinetics, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to interact with these targets, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride, including:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .
Propriétés
Formule moléculaire |
C21H27ClN2O3 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-13(2)11-19(21(25)26-4)23-20(24)17-10-9-15(22)12-18(17)16-8-6-5-7-14(16)3;/h5-10,12-13,19H,11,22H2,1-4H3,(H,23,24);1H |
Clé InChI |
FCTAXFPRLXEPQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)NC(CC(C)C)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


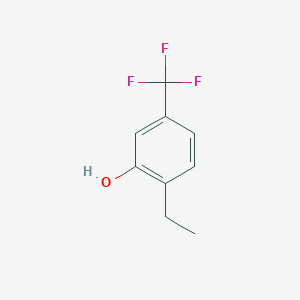
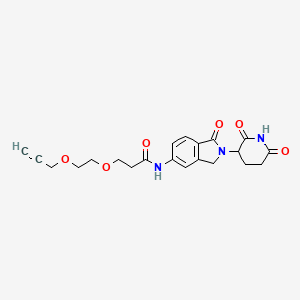
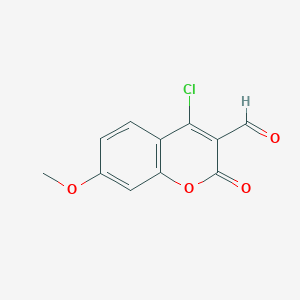
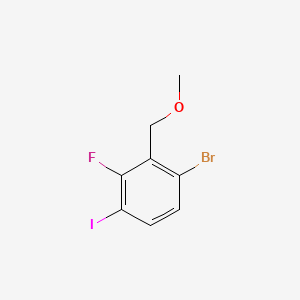
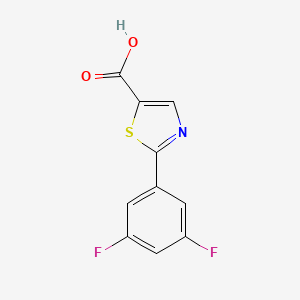
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
